2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of both phenethylthio and thiophen-2-yl groups in its structure makes it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of phenethylthiosemicarbazide with thiophene-2-carboxylic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenethylthio and thiophen-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application:
Biological Activity: It interacts with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(Methylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(Ethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of the phenethylthio group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in organic electronics and as a potential pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-5-11(6-3-1)8-10-19-14-16-15-13(17-14)12-7-4-9-18-12/h1-7,9H,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDJWIPRAPWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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